5-Bromo-6-chloro-1H-indol-3-yl palmitate
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Description
5-Bromo-6-chloro-1H-indol-3-yl palmitate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to inhibit enzymes, interact with cell receptors, or interfere with cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-1H-indol-3-yl palmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Furthermore, this compound may affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives, including this compound, may degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways or inhibition of specific enzymes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux or altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and function . For instance, indole derivatives may accumulate in specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on gene expression or cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives may contain nuclear localization signals that facilitate their transport into the nucleus, where they can interact with transcription factors or other nuclear proteins . Additionally, the subcellular localization of this compound may influence its stability and degradation, affecting its long-term biological activity .
Properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)29-23-18-27-22-17-21(26)20(25)16-19(22)23/h16-18,27H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKOVBOTMHBOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.